

Application Notes: C24-Ceramide-d7 for Flux Analysis of Ceramide Metabolism

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Compound of Interest

Compound Name: C24-Ceramide-d7

Cat. No.: B2829421

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are central bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and metabolic control.^[1] The N-acyl chain length of ceramides, which can range from C14 to C30, dictates their specific biological functions and metabolic fates. Very-long-chain (VLC) ceramides, such as C24-ceramide, are highly abundant in certain tissues and have been implicated in distinct cellular pathways compared to their long-chain counterparts.^[2] Dysregulation of ceramide metabolism is linked to numerous pathologies, including cancer, insulin resistance, and neurodegenerative diseases, making this pathway a critical area of study and a promising target for therapeutic intervention.

Metabolic flux analysis using stable isotope-labeled precursors is a powerful technique to quantitatively track the movement of metabolites through a biochemical network. **C24-Ceramide-d7** is a deuterated analog of C24:0-ceramide, featuring a stable isotope label on its sphingoid base. When introduced into cells or organisms, its metabolic transformation into various downstream sphingolipids can be precisely traced and quantified by mass spectrometry. This allows researchers to determine the rates (flux) of key enzymatic steps, providing a dynamic view of ceramide metabolism that cannot be obtained from static concentration measurements alone.

These application notes provide a comprehensive guide to using **C24-Ceramide-d7** for flux analysis, including detailed experimental protocols, data presentation guidelines, and visualizations of the relevant metabolic pathways and workflows.

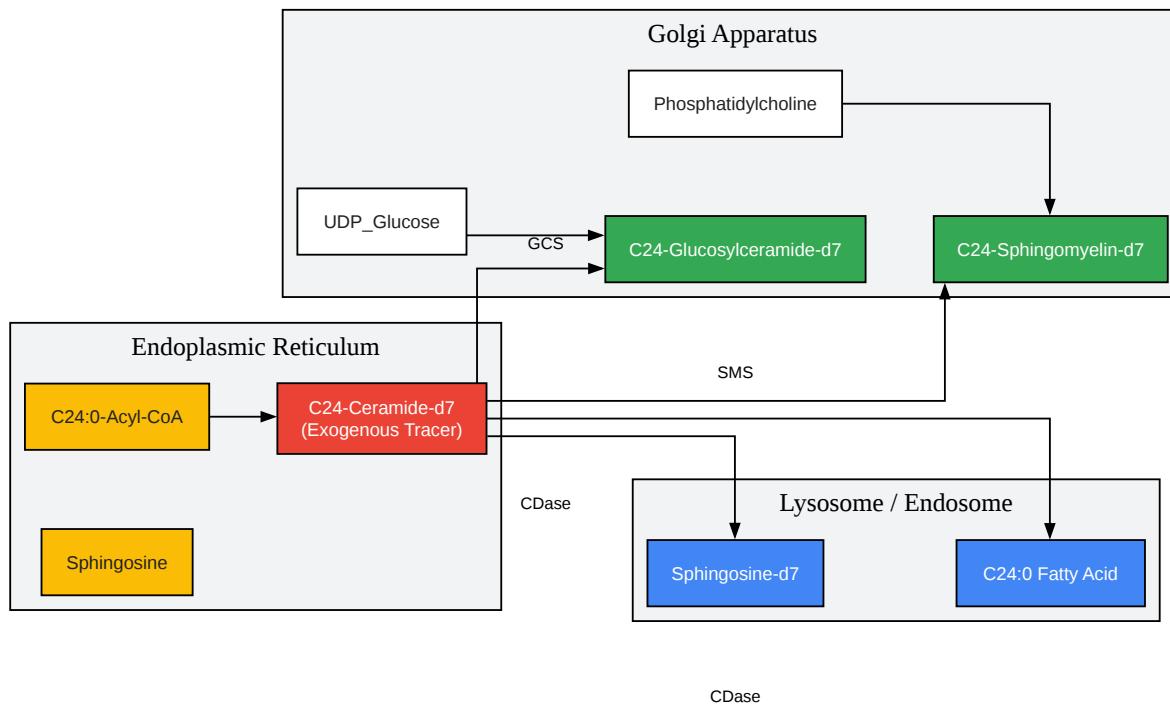
Key Applications

- Quantifying Ceramide Metabolism: Tracing the conversion of **C24-Ceramide-d7** into its primary downstream metabolites, such as C24-glucosylceramide-d7 and C24-sphingomyelin-d7.
- Assessing Ceramide Synthase (CerS) Activity: C24-ceramide is primarily synthesized by Ceramide Synthase 2 (CerS2).^{[3][4]} Flux analysis can provide insights into the activity of this and other related enzymes in live cells.
- Investigating the Salvage Pathway: Monitoring the breakdown of complex sphingolipids back into ceramide.
- Drug Discovery and Development: Evaluating the effect of novel therapeutic compounds on the flux through specific branches of the ceramide metabolic network.
- Disease Modeling: Comparing ceramide metabolic flux in healthy versus disease-state models (e.g., cancer cell lines, models of insulin resistance) to identify metabolic reprogramming.

Visualization of Ceramide Metabolism and Experimental Workflow

C24-Ceramide Metabolic Pathway

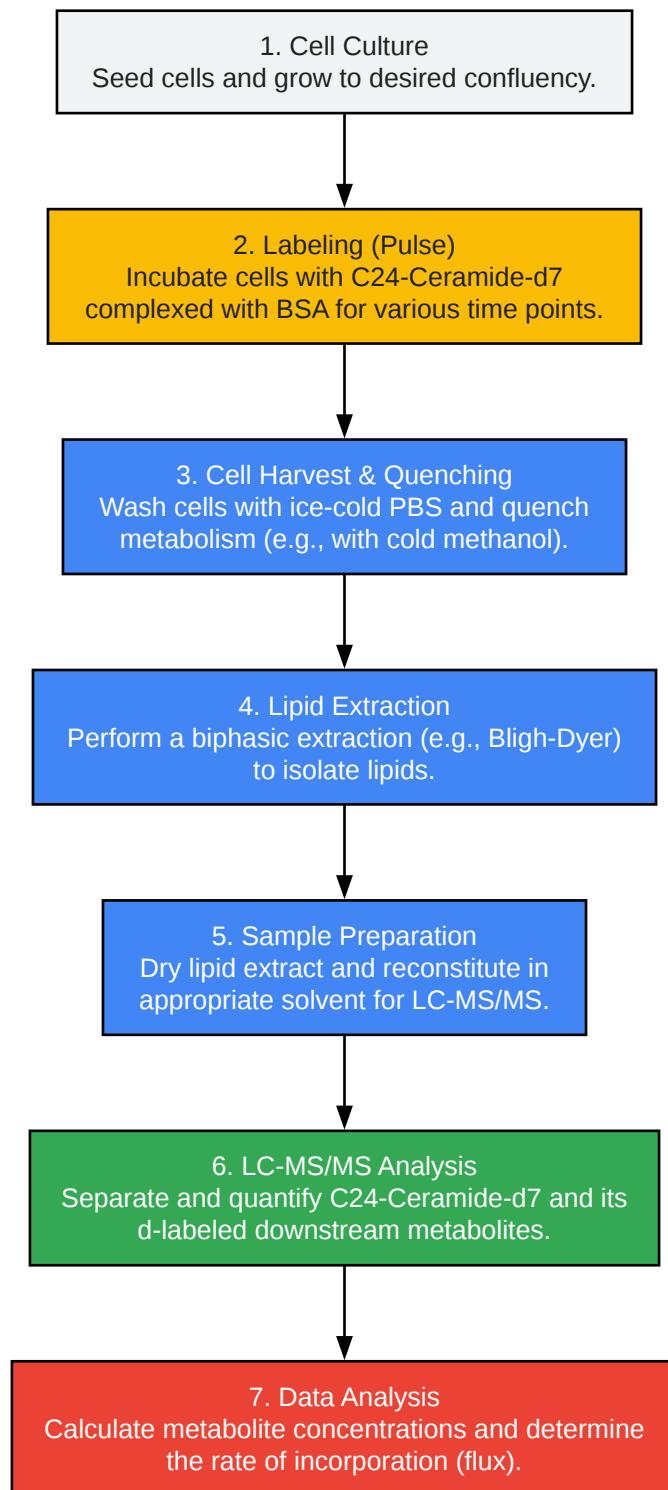
The following diagram illustrates the central position of C24-Ceramide in sphingolipid metabolism and its conversion to downstream products.

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Metabolic fate of exogenously supplied **C24-Ceramide-d7**.

Experimental Workflow for Flux Analysis

This diagram outlines the key steps in performing a metabolic flux experiment using **C24-Ceramide-d7**.



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Workflow for **C24-Ceramide-d7** metabolic flux analysis.

Experimental Protocols

Protocol 1: Cell Culture and Labeling

This protocol is adapted for a standard adherent cell line (e.g., HEK293T, HeLa, A549) grown in 6-well plates.[\[2\]](#) Adjustments may be necessary based on the specific cell type.

Materials:

- Cell line of interest
- Complete culture medium (e.g., DMEM + 10% FCS)
- **C24-Ceramide-d7** (stored in chloroform:methanol at -20°C)
- Defatted Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- 6-well tissue culture plates

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.
- Preparation of Labeling Medium: a. In a sterile tube, evaporate the required amount of **C24-Ceramide-d7** stock solution under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of ethanol. c. Prepare a solution of defatted BSA in serum-free medium (e.g., DMEM). A common working concentration is 20 μ M of **C24-Ceramide-d7** complexed with 20 μ M defatted BSA.[\[2\]](#) d. Slowly add the **C24-Ceramide-d7**/ethanol solution to the BSA/medium solution while vortexing to facilitate complex formation. e. Dilute this complex into complete culture medium to achieve the final desired labeling concentration (e.g., 5-20 μ M).
- Pulse Labeling: a. Aspirate the existing medium from the cultured cells. b. Add the prepared labeling medium to each well. c. Incubate the cells for a series of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h) to monitor the flux over time.

- Cell Harvest: a. At each time point, aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS to stop the labeling process. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and detach the cells. d. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. e. Proceed immediately to lipid extraction.

Protocol 2: Lipid Extraction (Bligh-Dyer Method)

This protocol is a standard method for extracting total lipids from cellular samples.[\[5\]](#)[\[6\]](#)

Materials:

- Chloroform
- Methanol
- Deionized water
- Internal standards (optional, for absolute quantification of endogenous lipids)

Procedure:

- Homogenization: To the 1 mL of 80% methanol cell suspension from Protocol 1, add appropriate internal standards if required. Sonicate the samples briefly (e.g., 3 cycles of 10 seconds on/off) on ice to ensure complete cell lysis.
- Phase Generation: a. To the 1 mL sample, add 1.25 mL of chloroform. Vortex thoroughly. b. Add 0.25 mL of deionized water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 1:1:0.9. c. Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
- Lipid Collection: a. After centrifugation, three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids. b. Carefully collect the lower organic phase using a glass Pasteur pipette, being careful not to disturb the protein interface. Transfer to a new glass tube.
- Drying and Reconstitution: a. Dry the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator. b. Reconstitute the dried lipid film in a known volume (e.g.,

100-200 μ L) of a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.

[7]

Protocol 3: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of C24-ceramide and its metabolites.

Optimization will be required for specific instrumentation.[6][7][8]

Instrumentation:

- HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP, Orbitrap).
- C18 or C8 reverse-phase column.

LC Parameters (Example):[7]

- Column: C6-phenyl column (e.g., 2 x 50 mm, 5 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in isopropanol
- Flow Rate: 0.6 mL/min
- Column Temperature: 50°C
- Gradient:
 - 0-0.5 min: 65% B
 - 0.5-2.0 min: 65% to 90% B
 - 2.0-2.1 min: 90% to 100% B
 - 2.1-3.0 min: Hold at 100% B
 - 3.0-3.1 min: 100% to 65% B

- 3.1-5.0 min: Re-equilibrate at 65% B

MS/MS Parameters (Example in Positive Ion Mode):

- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The precursor ion for d-labeled sphingolipids will be the $[M+H]^+$ adduct. The product ion is typically m/z 264 (for sphingosine backbone) or 271 (for d7-sphingosine backbone).
 - C24:0-Ceramide-d7: Precursor m/z 657.7 → Product m/z 271.3
 - C24:0-GlcCer-d7: Precursor m/z 819.8 → Product m/z 271.3
 - C24:0-SM-d7: Precursor m/z 820.8 → Product m/z 184.1 (phosphocholine headgroup)
(Note: Exact m/z values should be confirmed based on the specific deuteration pattern of the standard used.)

Data Presentation and Analysis

Quantitative data should be presented clearly to facilitate interpretation and comparison. The primary output of a flux experiment is the rate of appearance of the label in downstream metabolites over time.

Turnover of C24-Ceramide-d7

The following table summarizes example data from a pulse-chase experiment tracking the turnover of deuterated very-long-chain ceramides in HEK293T cells.^[2] In such an experiment, cells are first "pulsed" with the labeled lipid, then "chased" with unlabeled medium, and the disappearance of the labeled species is monitored.

Labeled Species	Percentage Remaining (24h Chase)	Calculated Half-Life (hours)
C16:0-Ceramide-d9	~50%	> 24 h
C18:0-Ceramide-d9	~50%	> 24 h
C24:0-Ceramide-d4	< 20%	4.4 ± 1.6
C24:1-Ceramide-d7	< 20%	4.5 ± 0.8

Data adapted from S. S. P. V. et al., J. Lipid Res. (2018).[\[2\]](#)

This data clearly demonstrates that very-long-chain ceramides like C24:0 turn over significantly faster than long-chain ceramides, likely due to more rapid conversion into sphingomyelin and hexosylceramides.[\[2\]](#)

Calculating Metabolic Flux

- Quantification: Using the LC-MS/MS data, create a calibration curve with known concentrations of **C24-Ceramide-d7** and its d7-metabolite standards to determine the absolute amount (e.g., pmol) of each analyte at every time point.
- Normalization: Normalize the amount of each metabolite to the total protein content or total phosphate content of the lipid extract for each sample to account for variations in cell number.
- Flux Calculation: Plot the normalized amount of the downstream metabolite (e.g., pmol C24-GlcCer-d7 / mg protein) against time. The initial, linear portion of this curve represents the rate of synthesis. The slope of this line is the metabolic flux, expressed as pmol/mg/hour.[\[9\]](#)

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